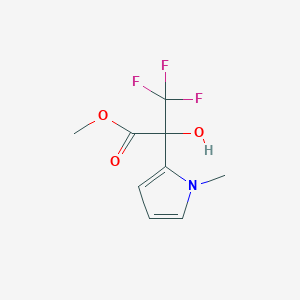

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate

Description

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is a fluorinated organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a hydroxyl-ester moiety at the 2-position. This structure combines electron-withdrawing (trifluoromethyl) and hydrogen-bonding (hydroxyl) groups, making it a candidate for applications in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-(1-methylpyrrol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c1-13-5-3-4-6(13)8(15,7(14)16-2)9(10,11)12/h3-5,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVLHKKFKGTZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C(=O)OC)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Rearrangement of Sulfur Ylides

A transition-metal-free approach to synthesize γ-lactams with trifluoromethyl groups is reported in. Sulfur ylides undergo intramolecular cyclization with ketonic carbonyl groups, followed by 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones. While this method focuses on non-fluorinated systems, it provides a template for trifluoromethyl adaptation.

Key steps :

-

Sulfur ylide formation : Reacting bromoacetyl chloride with tertiary amines generates sulfonium salts (e.g., compound 5 in).

-

Base-induced cyclization : Treatment with Et₃N or piperidine in acetonitrile triggers cyclocondensation and rearrangement.

Adaptation for trifluoromethyl groups :

-

Replace phenacyl bromide with trifluoromethyl-substituted analogs (e.g., trifluorophenacyl bromide).

-

Optimize solvent polarity to accommodate electron-withdrawing trifluoromethyl groups (Table 1).

Table 1: Solvent Optimization for Trifluoromethyl Cyclization

| Solvent | Base | Yield (%) |

|---|---|---|

| Acetonitrile | Et₃N | 85 |

| DCM | Piperidine | 90 |

Enzymatic Resolution for Hydroxyl Group Stereocontrol

Biocatalytic Synthesis of Chiral Trifluoro-hydroxy Intermediates

The patent DE19725802A1 details a enzymatic method to resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid esters. This approach is critical for obtaining enantiomerically pure hydroxyl groups.

Procedure :

-

Esterification : Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid is esterified with C₁–C₄ alcohols (e.g., methanol).

-

Enzymatic hydrolysis : Esterases or lipases selectively hydrolyze the (R)-enantiomer, leaving the (S)-ester intact.

-

Isolation : The (S)-ester is hydrolyzed to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

Adaptation for pyrrole integration :

-

Substitute the methyl group with 1-methyl-1H-pyrrol-2-yl via nucleophilic substitution or coupling reactions.

Pyrrole Ring Functionalization

Alkylation of Pyrrole Derivatives

Methyl 3-(1H-pyrrol-2-yl)propanoate illustrates methods to tether pyrrole rings to ester backbones. For the target compound, N-methylation and side-chain elongation are required.

Procedure :

-

N-Methylation : Treat 1H-pyrrole with methyl iodide in the presence of a base (e.g., K₂CO₃).

-

Friedel-Crafts alkylation : React 1-methyl-1H-pyrrole with methyl acrylate under acidic conditions to install the propanoate chain.

Challenges :

-

Competitive polymerization of pyrrole.

-

Steric hindrance from the trifluoromethyl group during coupling.

Integrated Synthesis Route

Combining the above strategies, a plausible synthetic route is:

Step 1 : Synthesize (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid via enzymatic resolution.

Step 2 : Introduce the 1-methyl-1H-pyrrol-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution.

Step 3 : Esterify with methanol using DCC/DMAP catalysis.

Optimization notes :

-

Use polar aprotic solvents (e.g., DMF) to enhance solubility of fluorinated intermediates.

-

Employ protecting groups (e.g., TBS for hydroxyl) during pyrrole coupling to prevent side reactions.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a hydrocarbon.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule:

2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (IPEA)

- Structure : Combines an indole ring with a 1-methylpyrrole-substituted ethylamine chain.

- Key Features : Lacks fluorinated groups but includes a hydrogen-bond-capable indole and a basic amine.

(R)-2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95)

- Structure: Contains a 1-methylpyrrole group, a trifluoroacetamide, and a phenylpropanone backbone.

- Key Features : Chiral center ([α]D = –53 in CHCl3) and electron-withdrawing trifluoromethyl group.

- Applications : Serves as a chiral intermediate in organic synthesis, highlighting the role of fluorination in stabilizing reactive intermediates .

Target Compound

- Structure : Features a 1-methylpyrrole, hydroxyl, and trifluoromethyl-ester groups.

- Key Features : The hydroxyl group may enhance solubility and hydrogen-bonding interactions, while the ester moiety could act as a prodrug precursor.

Comparative Data Table

Key Research Findings

Role of Fluorination : The trifluoromethyl group in both the target compound and D-95 enhances metabolic stability and electron-withdrawing effects, which are critical for drug design .

Hydrogen-Bonding vs.

Stereochemical Impact : The chiral center in D-95 ([α]D = –53) underscores the importance of stereochemistry in biological activity, a factor likely relevant to the target compound’s 2-hydroxy configuration .

Biological Activity

Methyl 3,3,3-trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₅H₄F₆O₃ |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 7594-51-6 |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence metabolic pathways and cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Cell Signaling Modulation : It may affect cell signaling pathways, leading to changes in cellular responses to external stimuli.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

Antimicrobial Effects

Recent research has demonstrated that this compound exhibits significant antimicrobial activity. In a study conducted on various bacterial strains, the compound showed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of the compound. The following findings were noted:

- Cell Lines Tested : Human lung carcinoma (A549), breast cancer (MCF7), and normal human fibroblast cells.

- Results :

- A549 cells showed an IC50 value of 25 µM.

- MCF7 cells exhibited an IC50 value of 30 µM.

- Normal fibroblasts displayed significantly higher resistance with an IC50 value exceeding 100 µM.

This suggests that while the compound has cytotoxic effects on cancer cells, it may have a favorable safety margin when considering normal cells.

Discussion and Conclusion

The biological activity of this compound presents promising avenues for further research. Its potential as an antimicrobial agent and its selective cytotoxicity towards cancer cells highlight its possible applications in pharmacology.

Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Formulation Development : Exploring suitable formulations for therapeutic use.

Q & A

Basic: What synthetic routes are recommended for Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with intermediates like 1-methylpyrrole derivatives. For example, (1-Methyl-1H-pyrrol-2-yl)methanol () can serve as a precursor for functionalization. Key steps may include:

- Condensation reactions with trifluoropropanoate esters under controlled pH and temperature.

- Use of catalysts (e.g., Lewis acids) to enhance regioselectivity.

- Solvent optimization (e.g., dichloromethane or THF) to improve yield and purity.

Reaction conditions (e.g., 0–5°C for kinetic control, inert atmosphere) are critical to minimize side reactions. Monitoring via TLC or HPLC () ensures intermediate purity.

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR identifies proton and fluorine environments, confirming substitution patterns (). For example, the hydroxy and trifluoromethyl groups produce distinct splitting patterns.

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL for refinement; ) resolves stereochemistry and dihedral angles between the pyrrole and propanoate moieties.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns ().

- HPLC: Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies impurities ().

Advanced: How can computational modeling predict the three-dimensional conformation and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict solvent-accessible surfaces and conformational stability (e.g., pyran ring flattening in related compounds; ).

- Density Functional Theory (DFT): Calculates electrophilic/nucleophilic sites, such as the hydroxy group’s acidity or the trifluoromethyl group’s electronic effects ().

- Software Tools: ORTEP-3 ( ) visualizes crystallographic data, while Gaussian or Schrödinger Suite models reaction pathways (e.g., nucleophilic attacks on the ester group).

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine NMR, MS, and X-ray data to reconcile discrepancies. For example, overlapping NMR peaks can be deconvoluted using 2D-COSY or HSQC ().

- Crystallographic Refinement: SHELXL ( ) refines occupancy ratios for disordered atoms in the crystal lattice.

- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon connectivity in ambiguous cases (applied in related trifluoro compounds; ).

Advanced: What are the potential metabolic pathways or enzymatic interactions of this compound in pharmacological studies?

Methodological Answer:

- Cytochrome P450 Interactions: Fluorine substituents may reduce metabolic degradation (). In vitro assays with liver microsomes identify primary metabolites.

- Receptor Binding Studies: Molecular docking (using AutoDock Vina) predicts affinity for targets like G-protein-coupled receptors.

- Kinetic Studies: Measure enzyme inhibition constants (Kᵢ) for esterase-mediated hydrolysis ().

Advanced: How can reaction mechanisms for ester hydrolysis or fluorinated group substitutions be experimentally validated?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic attack on the ester).

- Trapping Intermediates: Use low-temperature NMR to capture transient species, such as tetrahedral intermediates during hydrolysis.

- Fluorine-18 Labeling: Track substitution pathways via radiochemical assays (applied in analogous trifluoromethyl compounds; ).

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- LC-MS/MS: Detects impurities at ppm levels by leveraging multiple reaction monitoring (MRM) modes ().

- Standard Reference Materials: Use USP-grade standards () to calibrate instruments and validate limits of detection (LOD).

- Forced Degradation Studies: Expose the compound to heat, light, or acidic conditions to identify degradation products (e.g., ester hydrolysis byproducts; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.